3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylpiperazine with a suitable acylating agent to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product . The reaction conditions often involve refluxing in solvents like phosphorus oxychloride at elevated temperatures (e.g., 105°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Piperazine derivatives: Similar compounds include those with different substituents on the piperazine ring, which can alter their pharmacological profiles.
Uniqueness
3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific combination of a pyrimidine core with a methoxyphenyl-substituted piperazine moiety. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for further research and development .
Biological Activity
The compound 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule with potential therapeutic applications. Its structure features a piperazine ring and a pyrimidoindole moiety, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C21H23N5O3 |
Molecular Weight | 393.4 g/mol |
IUPAC Name | This compound |
CAS Number | 1031540-37-0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate various signaling pathways by binding to receptors or enzymes involved in critical physiological processes. The structural features of the compound allow it to exhibit high affinity for these targets, potentially leading to therapeutic effects.
Pharmacological Activities
Research indicates that this compound may exhibit several pharmacological activities:
- Antidepressant Effects : The piperazine component is often associated with antidepressant properties. Studies suggest that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain.
- Antitumor Activity : Preliminary studies have indicated that derivatives of pyrimidoindoles possess cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Some studies have reported that related compounds demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Antidepressant Activity : A study by Umesha et al. (2009) explored the effects of piperazine derivatives on neurotransmitter levels in animal models. The findings indicated significant increases in serotonin levels, supporting the hypothesis that similar compounds may exert antidepressant effects through similar mechanisms.
- Cytotoxicity Against Cancer Cells : Research conducted by Feng et al. (2015) demonstrated that pyrimidoindole derivatives could inhibit the growth of cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis in breast cancer cell lines.
- Antimicrobial Testing : In a comparative study on various piperazine derivatives, compounds structurally related to this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli (Goulioukina et al., 2016).
Properties
IUPAC Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-6-7-21-20(14-17)23-24(27-21)25(32)30(16-26-23)9-8-22(31)29-12-10-28(11-13-29)18-4-3-5-19(15-18)33-2/h3-7,14-16,27H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKMLMQHQKEAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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